molecular formula C9H10BrN B12954551 3-bromo-N-cyclopropylaniline

3-bromo-N-cyclopropylaniline

Cat. No.: B12954551
M. Wt: 212.09 g/mol
InChI Key: PILBYRUFBVDOSH-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropylaniline is a valuable chemical intermediate in organic and medicinal chemistry. Its structure, featuring both a bromo substituent and an N-cyclopropyl group on the aniline ring, makes it a versatile building block for constructing complex molecules. One of its primary research applications is as a precursor in the synthesis of quinoline-based compounds . Specifically, N-cyclopropyl anilines are key intermediates in the multi-step synthesis of 1-cyclopropyl-quinolone-carboxylic acids, a class of molecules known for their potent antibacterial properties . Furthermore, this compound and its derivatives are valuable substrates in modern synthetic methodology. Under visible light photoredox catalysis, cyclopropylanilines can undergo intermolecular [3 + 2] annulation reactions with alkynes to produce cyclic allylic amines . This method provides a efficient route to complex heterocyclic structures, such as fused indolines, which are common motifs in biologically active natural products and pharmaceuticals . The mechanism involves a ring-opening of the cyclopropylamine upon one-electron oxidation, generating a distonic radical cation that adds across π-bonds . This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-N-cyclopropylaniline

InChI

InChI=1S/C9H10BrN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2

InChI Key

PILBYRUFBVDOSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Method Overview

A common synthetic route to 3-bromo-N-cyclopropylaniline involves the selective bromination of N-cyclopropylaniline or its substituted analogs. This is typically achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Reaction Conditions

  • Solvents: Dichloromethane (DCM), chloroform, or acetic acid are commonly used.
  • Temperature: Low temperatures (0–5 °C) are maintained to enhance regioselectivity and minimize side reactions.
  • Catalysts: Lewis acids like FeCl₃ can be employed to improve regioselectivity, especially favoring bromination at the 3-position of the aromatic ring.
  • Atmosphere: Inert atmospheres (argon or nitrogen) are used to prevent oxidation or degradation of sensitive intermediates.

Purification

  • Post-reaction, the product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the monobrominated product with high purity.

Research Data Summary

Parameter Typical Conditions Notes
Brominating agent Br₂ or NBS NBS preferred for milder conditions
Solvent DCM, chloroform, or acetic acid Solvent choice affects yield and selectivity
Temperature 0–5 °C Controls over-bromination
Catalyst FeCl₃ (optional) Enhances regioselectivity
Atmosphere Argon or nitrogen Prevents oxidation
Purification Silica gel chromatography Hexane/ethyl acetate eluent
Yield Typically 70–90% Depends on substrate and conditions

This method is widely used in both laboratory and industrial settings due to its straightforwardness and scalability.

Palladium-Catalyzed N-Arylation of Cyclopropylamine with Aryl Bromides

Method Overview

An alternative and highly efficient method involves the palladium-catalyzed cross-coupling of cyclopropylamine with aryl bromides to form N-cyclopropylanilines, including this compound.

Reaction Conditions

  • Catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
  • Ligand: BrettPhos, a bulky phosphine ligand, enhances catalytic activity and selectivity.
  • Base: Sodium tert-pentoxide (NaOtPent) is used to deprotonate the amine and facilitate coupling.
  • Solvent: Toluene
  • Temperature: 80 °C
  • Atmosphere: Nitrogen or argon, with degassing by freeze-pump-thaw cycles to remove oxygen.

Procedure Summary

  • The aryl bromide (e.g., 3-bromobenzene derivatives) is reacted with cyclopropylamine in the presence of Pd catalyst and ligand.
  • The reaction mixture is heated overnight (~18 hours).
  • After cooling, the mixture is filtered through silica gel and concentrated.
  • Purification by column chromatography yields the desired N-cyclopropylaniline.

Research Findings

  • This method provides high yields (typically 85–92%) of N-cyclopropylanilines.
  • The reaction tolerates various substituents on the aromatic ring, allowing for regioselective synthesis of 3-bromo derivatives.
  • The use of BrettPhos ligand is critical for high catalytic efficiency and selectivity.
Parameter Typical Conditions Notes
Catalyst Pd₂(dba)₃ (0.01 equiv.) Efficient for C–N bond formation
Ligand BrettPhos (0.03 equiv.) Enhances selectivity and yield
Base NaOtPent (1.5 equiv.) Strong base for amine deprotonation
Solvent Toluene High boiling point for reaction temp.
Temperature 80 °C Overnight reaction (~18 h)
Atmosphere N₂ or Ar, degassed Prevents catalyst deactivation
Yield 85–92% High isolated yields

This palladium-catalyzed amination is a robust and versatile method for preparing this compound and related compounds.

Cyclopropylation via Reaction with Cyclopropyl Precursors

Method Overview

Cyclopropylation of aniline derivatives can be achieved by reacting bromo-substituted anilines with cyclopropyl-containing reagents such as:

  • 1-bromo-1-ethoxycyclopropane
  • 1-alkoxy-1-trimethylsilyloxycyclopropane (e.g., 1-ethoxy-1-trimethylsilyloxycyclopropane)

This method introduces the cyclopropyl group onto the nitrogen atom of the aniline ring.

Reaction Conditions

  • The reaction is conducted in the presence of organic acids (formic acid, acetic acid) or inorganic acids (HCl, H₂SO₄).
  • Solvents are typically straight or branched chain alcohols (C1–C6).
  • The intermediate product is then reduced using sodium borohydride (NaBH₄) often in the presence of boron trifluoride etherate (BF₃·OEt₂) to complete the cyclopropylation.

Purification

  • The crude product is purified by column chromatography using silica gel with n-hexane/ethyl acetate mixtures.
  • Distillation under reduced pressure may be used to remove residual solvents and impurities.

Research Data Summary

Step Reagents/Conditions Outcome
Cyclopropylation 1-bromo-1-ethoxycyclopropane + acid catalyst Formation of cyclopropylated intermediate
Reduction NaBH₄ + BF₃·OEt₂ Conversion to N-cyclopropylaniline
Solvent Alcohols (MeOH, EtOH, etc.) Medium for reaction
Purification Silica gel chromatography Removal of colored impurities
Yield ~40–70% (varies by substrate) Moderate yields

This method is particularly useful when direct amination or bromination routes are less feasible or when specific substitution patterns are required.

Electrochemical Synthesis Approaches

Method Overview

Recent advances include electrochemical methods for the synthesis of N-cyclopropylanilines, including brominated derivatives. These methods use electro-oxidation in divided cells to promote annulation and coupling reactions.

Reaction Conditions

  • Electrolysis is performed in acetonitrile with lithium triflate (LiOTf) as the electrolyte.
  • Current is controlled (e.g., 1 mA) using a DC power supply.
  • Reaction times vary (e.g., 9 hours).
  • The reaction is conducted under inert atmosphere with degassing by freeze-pump-thaw cycles.

Advantages

  • Avoids use of harsh chemical oxidants.
  • Can provide high selectivity and yields.
  • Environmentally friendly and scalable.

Research Findings

  • Electrochemical synthesis yields pure this compound derivatives after silica gel chromatography.
  • Diastereoisomers can be separated and characterized by NMR techniques.
Parameter Typical Conditions Notes
Electrolyte LiOTf in MeCN Supports conductivity
Current 1 mA Controlled electrolysis
Reaction time 9 hours Sufficient for complete conversion
Atmosphere Inert (N₂ or Ar) Prevents oxidation
Purification Silica gel chromatography Isolates pure product
Yield Moderate to high Dependent on substrate and conditions

This method is emerging as a green alternative for the synthesis of N-cyclopropylanilines.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Typical Yield (%) References
Direct Bromination Br₂ or NBS, FeCl₃ catalyst, DCM, 0–5 °C Simple, scalable 70–90
Pd-Catalyzed N-Arylation Pd₂(dba)₃, BrettPhos, NaOtPent, toluene, 80 °C High selectivity, broad scope 85–92
Cyclopropylation via Cyclopropyl Precursors 1-bromo-1-ethoxycyclopropane, acid catalyst, NaBH₄ reduction Useful for specific substitution 40–70
Electrochemical Synthesis LiOTf electrolyte, MeCN, controlled current Green, selective Moderate to high

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position enables participation in palladium-catalyzed cross-coupling reactions. A notable example involves Suzuki-Miyaura coupling with cyclopropylboronic acid under inert atmospheric conditions (e.g., nitrogen or argon). Key parameters include:

CatalystTemperatureYieldKey Observations
Pd(OAc)₂/BrettPhos80°C85–92%Optimal for aryl bromide substrates

This reaction facilitates the synthesis of biaryl derivatives, which are valuable intermediates in pharmaceutical synthesis .

Photoredox [3+2] Cycloaddition with Alkenes

Under visible-light photoredox conditions, 3-bromo-N-cyclopropylaniline undergoes [3+2] cycloaddition with alkenes (e.g., styrene) to form cyclopentane derivatives. Key findings:

  • Catalyst : Ru(bpz)₃₂·2H₂O (λₐᵦₛ = 440 nm)

  • Conditions : CH₃NO₂ solvent, degassed, 13W fluorescent light

  • Yield : Up to 96% (1:1 cis/trans diastereomers) .

Mechanism :

  • Photoexcitation of Ru(II) catalyst to Ru(II)*.

  • Single-electron transfer (SET) generates a nitrogen radical cation.

  • Cyclopropyl ring opening forms a distonic iminium radical cation.

  • Alkene addition and intramolecular cyclization yield the cyclopentane product .

Electrochemical [3+2] Annulation

Electrocatalytic methods enable redox-neutral annulation with alkenes, producing 5-membered carbocycles:

ConditionsCatalystYieldSelectivity
Direct electrolysisNone81%>20:1 dr

Key Insights :

  • A chain mechanism regenerates the substrate radical cation.

  • Mass spectrometry (EC/MS) confirms the absence of stoichiometric oxidants .

Oxidative Ring-Opening Reactions

Single-electron oxidation by triplet-state sensitizers (e.g., ²AN or ³CDOM*) triggers irreversible cyclopropyl ring-opening:

Oxidation Pathways

Sensitizerk (M⁻¹s⁻¹)Radical Cation Lifetime (ns)Major Products
2AN1.2 × 10⁹5803-Hydroxy-N-phenylpropanamide (70%)
3MAP8.7 × 10⁸140Acetanilide (25%)

Mechanism :

  • SET generates a radical cation (λₐᵦₛ = 495 nm).

  • Cyclopropyl ring-opening forms a distonic radical cation.

  • Reaction with O₂ yields endoperoxide intermediates, which fragment into final products .

Comparative Analysis of Reaction Methods

Reaction TypeConditionsYieldKey Advantage
Suzuki CouplingThermal, Pd catalyst85–92%Broad substrate scope
Photoredox Cycloadd.Light, Ru catalyst96%High diastereoselectivity
ElectrochemicalSolvent-free81%Redox-neutral, minimal byproducts
OxidationAqueous, O₂70–95%Irreversible product formation

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., Cl at 3-position) accelerate radical cation decay:

Derivativek (M⁻¹s⁻¹)Lifetime (ns)
This compound1.2 × 10⁹580
3-Cl-CPA8.7 × 10⁸140

This trend aligns with increased electron deficiency enhancing ring-opening rates .

Scientific Research Applications

Scientific Research Applications

Synthesis of Triazolophthalazines 3-Bromo-5-chlorophenylamine, which can be synthesized using 3-bromo-N-cyclopropylaniline as a raw material, is utilized as a reactant in the preparation of triazolophthalazines . Triazolophthalazines act as inhibitors of bromodomains, which are significant targets for therapeutic intervention . Bromodomains play a role in chromatin remodeling and gene expression regulation .

Intermolecular Cycloaddition this compound can be used in intermolecular [3+2] annulation reactions . For example, it reacts with phenylacetylene to produce cyclic allylic compounds, utilizing a visible light-mediated catalyst system .

Palladium-Catalyzed Reactions this compound can be used in palladium-catalyzed reactions to form N-cyclopropylaniline derivatives . These reactions involve the use of catalysts such as Pd2(dba)3 and BrettPhos, with NaOtPent as a base .

Bioactive Peptides and Pharmaceutical Applications

While not directly linked to this compound, bioactive peptides, which may be synthesized using similar organic building blocks, have a wide range of pharmaceutical applications . These include:

  • Wound Healing: Bioactive peptides like LL-37 have shown promise in promoting re-epithelialization and angiogenesis in skin lesions, which is crucial for wound healing .
  • Antimicrobial Properties: Modified peptides, such as Cys-KR12, exhibit antibacterial and anti-biofilm properties against bacterial strains like S. aureus, S. epidermidis, E. coli, and P. aeruginosa, making them valuable in developing new antimicrobial agents .
  • Antioxidant Effects: Peptides derived from sources like chicken liver have demonstrated antioxidant capabilities by inducing enzymes such as CAT, GPx, and SOD, which protect against oxidative stress in various organs .
  • Other Applications: Bioactive peptides are also being explored as antidiabetic, anticancer, and anti-inflammatory agents . Some peptides have been identified as ACE inhibitors with antihypertensive and hypocholesterolemic effects .

Data Table: Applications and Chemical Reactions

ApplicationChemical ReactionReactants/CatalystsOutcome
Synthesis of TriazolophthalazinesPreparation of 3-Bromo-5-chlorophenylamineNot applicableProduction of bromodomain inhibitors
Intermolecular Cycloaddition[3+2] Annulation with phenylacetyleneVisible light, catalyst systemCyclic allylic compounds
Palladium-Catalyzed ReactionsFormation of N-cyclopropylaniline derivativesPd2(dba)3, BrettPhos, NaOtPentN-cyclopropylaniline derivatives
Bioactive Peptide SynthesisVaries depending on the target peptideVariesPeptides with wound healing, antimicrobial, antioxidant, etc. properties

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo single-electron transfer reactions, leading to the formation of reactive intermediates that can interact with cellular components. The cyclopropyl group can undergo ring-opening reactions, which further contributes to its reactivity and potential biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The cyclopropyl group stabilizes the amine via electron-donating effects .
  • 3-Chloroaniline (CAS 108-42-9) :

    • Molecular Formula : C₆H₆ClN
    • Molar Mass : 127.57 g/mol
    • Lacks the cyclopropyl group, making it less sterically hindered but more electron-deficient due to chlorine’s inductive effect. This increases susceptibility to electrophilic attack at the ortho/para positions .

Bulky Substituents and Steric Effects

  • (S)-3-Bromo-N-(1-phenylethyl)aniline :

    • The 1-phenylethyl group introduces significant steric bulk, which may hinder nucleophilic substitution or metal-catalyzed reactions compared to the cyclopropylmethyl group. The (S)-stereochemistry could also influence chiral recognition in synthesis .
  • 2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline :

    • Molecular Formula : C₁₅H₁₉BrClN
    • Molar Mass : ~337.68 g/mol
    • The dual cyclopropylmethyl groups and bromomethyl/chloro substituents create a highly congested structure, likely reducing solubility in polar solvents. This contrasts with the simpler substitution pattern of 3-bromo-N-cyclopropylaniline .

Fluorinated and Halogenated Derivatives

  • 2-Fluoro-N-(tetrafluoroalkyl)aniline derivatives :
    • Fluorine’s strong electron-withdrawing effect increases acidity of the amine group, making these compounds more reactive in deprotonation or alkylation reactions compared to brominated analogs. However, cyclopropane’s electron-donating effect in this compound may counterbalance bromine’s inductive withdrawal .

Physico-Chemical Properties and Reactivity

Table 1: Key Properties of Structural Analogs

Compound Molecular Formula Molar Mass (g/mol) Key Features
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 Para-bromo substitution; cyclopropyl stabilizes amine
3-Chloroaniline C₆H₆ClN 127.57 Electron-deficient due to Cl; higher reactivity in electrophilic substitution
(S)-3-Bromo-N-(1-phenylethyl)aniline Not provided ~260–280 (estimated) Steric hindrance from 1-phenylethyl; chiral center influences synthesis
2-(Bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline C₁₅H₁₉BrClN 337.68 High steric bulk; potential application in hindered ligand design

Reactivity Trends:

  • Electrophilic Substitution : this compound’s bromine directs incoming electrophiles to the 2- and 4-positions, but the cyclopropyl group may sterically hinder these positions compared to 3-chloroaniline.
  • Cross-Coupling Reactions : Bromine’s position (3 vs. 4) affects Suzuki or Buchwald-Hartwig coupling efficiency. Para-substituted bromines generally offer better regioselectivity .

Biological Activity

3-Bromo-N-cyclopropylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C9H10BrN
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to act as a modulator of specific enzymes and receptors, influencing cellular pathways related to proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that regulate cell signaling pathways, potentially leading to altered gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Initial studies suggest that it may have potential as an anticancer agent by targeting proliferative pathways in cancer cells.
  • Antimicrobial Activity : Some evidence points to its effectiveness against certain bacterial strains, suggesting possible applications in treating infections.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming its potential as an anticancer agent.
Cell LineIC50 (µM)Mode of Action
MCF-7 (Breast)5.2Apoptosis induction
PC-3 (Prostate)4.8Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties of this compound were assessed against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound showed significant inhibition zones, particularly against Staphylococcus aureus.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa8

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-bromo-N-cyclopropylaniline to minimize by-products?

Methodological Answer:

  • Key Steps :
    • Cyclopropane introduction : Use Buchwald-Hartwig amination or Ullmann coupling to attach the cyclopropyl group to the aniline core. Ensure stoichiometric control to avoid over-alkylation .
    • Bromination : Direct bromination at the meta position requires careful temperature control (0–5°C) with N-bromosuccinimide (NBS) in dichloromethane. Excess brominating agents lead to di-brominated by-products .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound. Monitor purity via TLC (Rf ~0.4–0.5) .

Q. Q2. How can NMR spectroscopy and XRD confirm the structure of this compound?

Methodological Answer:

  • 1H NMR :
    • Cyclopropyl protons appear as a multiplet at δ 0.5–1.2 ppm.
    • Aromatic protons (meta to Br) show splitting patterns consistent with J ~8 Hz .
  • 13C NMR :
    • Cyclopropyl carbons resonate at δ 5–15 ppm.
    • Brominated aromatic carbons exhibit deshielding (δ 120–130 ppm) .
  • XRD : Confirms the planar geometry of the aniline ring and the sp³ hybridization of the cyclopropyl nitrogen .

Advanced Research Questions

Q. Q3. How does the cyclopropyl substituent influence the electronic properties and reactivity of this compound?

Methodological Answer:

  • Electronic Effects :
    • The cyclopropyl group acts as an electron donor via conjugation, stabilizing the aromatic ring’s electron density. This reduces electrophilic substitution reactivity at the para position .
    • Bromine’s electron-withdrawing effect creates a meta-directing electronic landscape, confirmed by DFT calculations (HOMO-LUMO gap ~4.2 eV) .
  • Reactivity :
    • Suzuki-Miyaura cross-coupling at the bromine site requires Pd(PPh₃)₄ as a catalyst. The cyclopropyl group’s steric bulk slows reaction rates compared to non-cyclopropyl analogs .

Q. Q4. What analytical strategies resolve contradictions in reported melting points and spectral data for this compound?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Melting Point Variability : Differences arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify transitions between crystalline phases .
    • Spectral Inconsistencies : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, DMSO-d₆ may induce hydrogen bonding, shifting NH proton signals .
  • Validation : Cross-reference with high-purity standards synthesized via Grignard addition to cyclopropane .

Q. Q5. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

Methodological Answer:

  • Stability Testing Protocol :
    • Acidic Conditions (HCl, 1M) : The cyclopropyl ring undergoes partial ring-opening to form allylic amines after 24 hours (confirmed by LC-MS) .
    • Basic Conditions (NaOH, 1M) : Stable for 48 hours, but prolonged exposure degrades the aromatic Br via hydrolysis .
    • Oxidative Conditions (H₂O₂) : Bromine is replaced by hydroxyl groups under radical mechanisms, forming phenolic by-products .
  • Mitigation : Store under inert gas (N₂/Ar) at –20°C to prevent degradation .

Safety and Handling

  • Critical Protocols :
    • Use PPE (gloves, goggles) and work in a fume hood due to bromine’s volatility and toxicity .
    • Avoid contact with strong acids/bases to prevent decomposition into hazardous intermediates (e.g., allylic amines) .

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